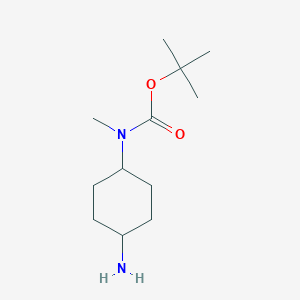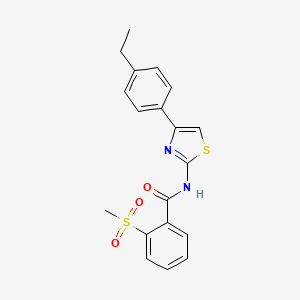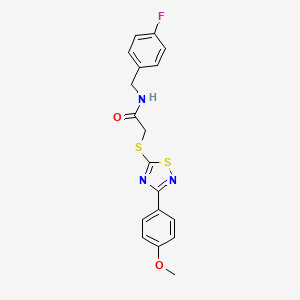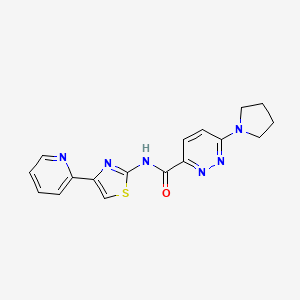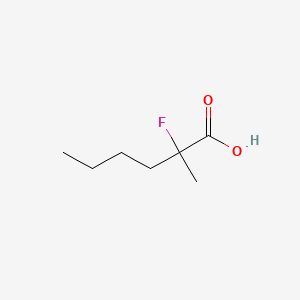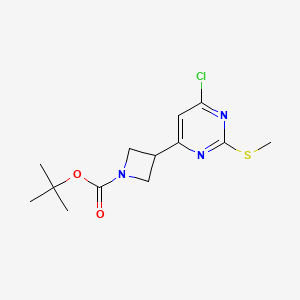
Tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-YL)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with a chlorine atom and a methylthio group, linked to an azetidine ring via a carboxylate group. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
科学的研究の応用
Chemistry
In chemistry, tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine-1-carboxylate can serve as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound can be investigated for its potential as a pharmacophore. The pyrimidine ring is a common motif in many biologically active molecules, and modifications to this structure can lead to the discovery of new drugs with improved efficacy and selectivity. The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity profile make it suitable for use in various manufacturing processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as chloroacetaldehyde and thiourea, followed by chlorination to introduce the chlorine atom.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent, such as methylthiolate.
Azetidine Ring Formation: The azetidine ring can be constructed through cyclization reactions involving suitable precursors, such as amino alcohols or azetidine derivatives.
Carboxylation and Tert-Butyl Protection:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the azetidine ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine or azetidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
作用機序
The mechanism of action of tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
Tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine-1-carboxylate: Unique due to its specific substitution pattern and the presence of both a pyrimidine and an azetidine ring.
Tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
Tert-butyl 3-(6-chloro-2-(methylthio)pyrimidin-4-yl)azetidine-1-sulfonate: Contains a sulfonate group, which can alter its reactivity and solubility.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability and reactivity. This makes it a valuable compound for various synthetic and research applications, offering opportunities for the development of new materials and pharmaceuticals.
特性
IUPAC Name |
tert-butyl 3-(6-chloro-2-methylsulfanylpyrimidin-4-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c1-13(2,3)19-12(18)17-6-8(7-17)9-5-10(14)16-11(15-9)20-4/h5,8H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQDAIAJOMIRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC(=N2)SC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
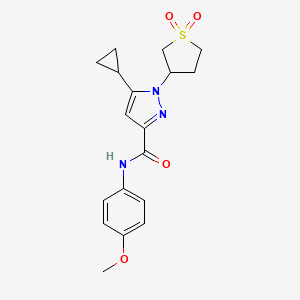
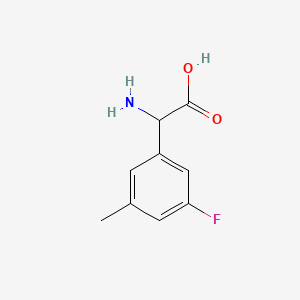
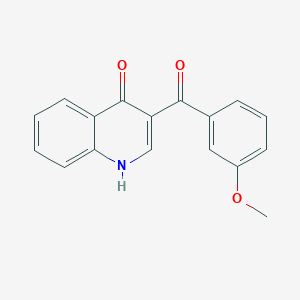
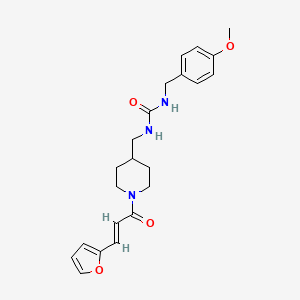
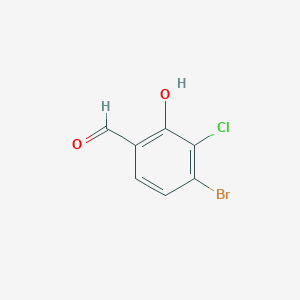
![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)
![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)
![Spiro[2.4]heptan-5-amine](/img/structure/B2526757.png)
